DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone
Overview
Description
DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone is a chemical compound with the molecular formula C23H27F2N3O2 . It has an average mass of 415.476 Da and a monoisotopic mass of 415.207123 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It has a 6-fluoro-1,2-benzoxazole group, a 2,4-difluorobenzoyl group, and a piperidine ring . The compound is achiral, meaning it does not have a non-superimposable mirror image .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 543.6±60.0 °C at 760 mmHg, and a flash point of 282.6±32.9 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 53 Å2 .Scientific Research Applications
Pharmacology and Therapeutic Potential
Risperidone, a benzisoxazole derivative including DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone, is a novel antipsychotic agent that combines potent serotonin (5-HT2) and dopamine D2 receptor antagonism. Its development was influenced by the potential to improve negative symptoms of schizophrenia and reduce extrapyramidal symptoms. Clinical investigations suggest risperidone's efficacy in managing acute and chronic schizophrenia, offering faster onset of antipsychotic action and a lower incidence of extrapyramidal effects compared to traditional antipsychotics like haloperidol (Grant & Fitton, 1994).
Role in Drug Development
The chemical structure of benzisoxazoles, including this compound, plays a significant role in the development of biologically active compounds. Benzisoxazoles are crucial for creating atypical antipsychotics (like risperidone) and anticonvulsants due to their therapeutic potential in CNS disorders. Recent patent reviews highlight the therapeutic importance of benzisoxazole derivatives, underscoring ongoing drug discovery efforts in this area (Uto, 2015).
Pharmacogenetics and Personalized Medicine
Genetic polymorphisms significantly influence the pharmacokinetics, pharmacodynamics, and adverse effects of antipsychotics like risperidone. Research on genetic variations associated with the metabolism and response to risperidone contributes to the field of personalized medicine, allowing for more tailored and effective treatment strategies for psychiatric conditions (Soria-Chacartegui et al., 2021).
Privileged Structure in Polypharmacology
1,2-Benzisoxazole derivatives, a category to which this compound belongs, are considered privileged structures in medicinal chemistry. Their ability to bind to multiple biologically important proteins with high affinity is instrumental in discovering novel bioactive compounds, especially for treating CNS disorders. The polypharmacological potential of these structures highlights their importance in drug design and development (Uto, 2016).
Mechanism of Action
Target of Action
The primary target of 2,4-Difluorobenzoyl Risperidone Impurity, also known as Risperidone impurity H [EP], is likely to be similar to that of Risperidone, given that it is an impurity derived from the synthesis of Risperidone . Risperidone is a dopamine antagonist possessing antiserotonergic, antiadrenergic, and antihistaminergic properties . It is a serotonin-dopamine antagonist .
Mode of Action
As an impurity of risperidone, it may interact with the same targets as risperidone, albeit potentially with different affinities or efficacies .
Biochemical Pathways
Given its structural similarity to risperidone, it may influence similar pathways, including those involved in dopamine, serotonin, adrenergic, and histamine signaling .
Pharmacokinetics
Its structural similarity to risperidone suggests it may have similar pharmacokinetic properties .
Result of Action
As an impurity of Risperidone, its effects may be similar but potentially less potent or efficacious .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .
Properties
IUPAC Name |
3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2N3O2/c1-15-18(23(30)28-10-3-2-4-21(28)26-15)9-13-27-11-7-16(8-12-27)22(29)19-6-5-17(24)14-20(19)25/h5-6,14,16H,2-4,7-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQWCIXBRCHDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166497 | |
Record name | DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158697-67-7 | |
Record name | DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158697677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DES(6-FLUORO-1,2-BENZOXAZOLE)-2,4-DIFLUOROBENZOYL RISPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFX9B33TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.